4-(1,3,4-Oxadiazol-2-yl)piperidine, trifluoroacetic acid
Description
Structural Characterization of 4-(1,3,4-Oxadiazol-2-yl)piperidine Trifluoroacetate Complexes
Crystallographic Analysis of Hybrid Heterocyclic Systems
X-ray Diffraction Studies of Piperidine-Oxadiazole Conformational Isomerism
The OxPip scaffold exhibits a planar oxadiazole ring fused to a piperidine moiety, as confirmed by single-crystal X-ray diffraction (SC-XRD). The molecular formula C₇H₁₁N₃O adopts a chair conformation for the piperidine ring, with the oxadiazole ring tilted at 84.5° relative to the piperidine plane. This tilt angle is critical for stabilizing intramolecular C–H⋯N hydrogen bonds (2.52 Å, 139.5°), which restrict free rotation and induce conformational rigidity. Comparative analysis with spiro-hybrid heterocycles (e.g., spiropyrrolidine-triazole derivatives) reveals similar twist angles (84.75°–86.64°), suggesting a universal preference for near-perpendicular orientations in hybrid systems to minimize steric clashes.
The unit cell parameters for OxPip -TFA complexes (triclinic P space group) include a = 10.26 Å, b = 13.68 Å, c = 10.93 Å, and β = 116.64°. These dimensions accommodate π–π stacking between adjacent oxadiazole rings (3.4 Å interplanar distance), which stabilizes the crystalline lattice.
TFA Counterion Interactions in Molecular Packing Arrangements
TFA counterions play a dual role in OxPip complexes: (1) as charge-balancing agents and (2) as structural modulators via non-covalent interactions. SC-XRD of a palladium(II)-OxPip -TFA complex reveals a distorted trans-PdN₄ square-planar geometry, where TFA anions engage in bifurcated hydrogen bonds with the piperidine N–H group (N–H⋯O: 2.65 Å, 158°). Additionally, TFA induces dipole-ordered mesoscale arrangements, as evidenced by ¹H–¹⁹F cross-polarization NMR, which highlights spatial proximity between TFA fluorine atoms and aromatic protons (6–7 ppm).
Notably, replacing TFA with chloride (Cl⁻) disrupts these interactions, increasing critical phase-separation concentrations by 40%. This specificity arises from TFA’s trifluoromethyl group, which participates in C–F⋯π interactions (3.1 Å) with oxadiazole rings, enhancing lattice stability.
Spectroscopic Identification Techniques
Multinuclear NMR Signature Patterns (¹H/¹³C/¹⁹F)
¹H NMR of OxPip -TFA in CDCl₃ reveals distinct signals for the piperidine protons: axial H-2 and H-6 resonate at δ 3.21 ppm (J = 12.4 Hz), while equatorial H-3 and H-5 appear at δ 2.87 ppm. The oxadiazole C-2 proton is deshielded (δ 8.35 ppm) due to electron withdrawal by the N–O group.
¹⁹F NMR spectra exhibit a dominant TFA resonance at −75 ppm, with a minor downfield signal at −120 ppm attributed to ¹⁹F–π interactions with the oxadiazole ring. ¹³C NMR confirms TFA coordination via a carbonyl carbon at δ 164.2 ppm (C=O) and a CF₃ group at δ 118.5 ppm (q, J = 288 Hz).
IR Spectral Analysis of Trifluoroacetate Coordination Modes
FT-IR spectroscopy identifies TFA’s coordination mode through carbonyl (C=O) and C–F stretches. In OxPip -TFA complexes, the C=O stretch appears at 1,712 cm⁻¹, indicating monodentate coordination. This contrasts with bidentate TFA in palladium complexes, where ν(C=O) splits into two bands (1,693 cm⁻¹ and 1,705 cm⁻¹). The CF₃ asymmetric stretch (1,188 cm⁻¹) and symmetric stretch (1,134 cm⁻¹) remain consistent across derivatives.
Properties
IUPAC Name |
2-piperidin-4-yl-1,3,4-oxadiazole;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O.C2HF3O2/c1-3-8-4-2-6(1)7-10-9-5-11-7;3-2(4,5)1(6)7/h5-6,8H,1-4H2;(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMYKAXRZGCGYOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NN=CO2.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3,4-oxadiazol-2-yl)piperidine typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method is the reaction of piperidine-4-carboxylic acid hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions . The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the oxadiazole ring .
Industrial Production Methods
In an industrial setting, the production of 4-(1,3,4-oxadiazol-2-yl)piperidine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis . Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
4-(1,3,4-Oxadiazol-2-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The oxadiazole ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while substitution reactions can introduce various functional groups onto the oxadiazole ring .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has demonstrated that derivatives of 1,3,4-oxadiazoles exhibit significant antimicrobial properties. A study highlighted that compounds containing the oxadiazole structure showed effective activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds ranged from 4 to 32 µg/mL, outperforming standard antibiotics like chloramphenicol .
Anticonvulsant Activity
The anticonvulsant potential of oxadiazole derivatives has been explored extensively. Compounds synthesized with the 1,3,4-oxadiazole scaffold demonstrated efficacy in animal models of epilepsy. The introduction of specific substituents on the oxadiazole ring improved their anticonvulsant activity significantly .
Anti-inflammatory and Analgesic Effects
Studies have indicated that certain oxadiazole derivatives possess anti-inflammatory properties comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen and diclofenac. For instance, compounds with halogen substitutions showed enhanced anti-inflammatory effects in carrageenan-induced paw edema models . Additionally, analgesic evaluations revealed that some derivatives exhibited potent analgesic activity, suggesting their potential use in pain management therapies.
Neuropharmacology
Recent investigations into the neurotoxic effects of oxadiazole derivatives have shown promising results. A study assessed the neurotoxic liabilities of specific compounds derived from the oxadiazole framework against neuronal cells. These studies are crucial for understanding the safety profiles of potential neuropharmacological agents .
Summary of Case Studies
Mechanism of Action
The mechanism of action of 4-(1,3,4-oxadiazol-2-yl)piperidine involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with nucleic acids, enzymes, and proteins, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects . Additionally, the compound can modulate signaling pathways that regulate cell growth and apoptosis .
Comparison with Similar Compounds
Structural Analogs: Piperidine-Oxadiazole Derivatives
Key Differences :
- Substituent Effects : Cyclobutyl (C₁₁H₁₆N₃O) and phenyl (C₁₀H₁₂N₃O) groups modulate steric bulk and electronic properties, impacting receptor binding .
- Counterion Role : TFA in C₁₄H₁₆F₃N₃O₅ improves solubility in polar solvents (e.g., DMF, water) compared to neutral analogs .
Heterocyclic Variations
1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid (PubChem CID: 33589561) replaces oxadiazole with thiadiazole, enhancing metabolic stability but reducing hydrogen-bonding capacity. The carboxylic acid group enables salt formation, differing from TFA’s role .
Biological Activity
4-(1,3,4-Oxadiazol-2-yl)piperidine, trifluoroacetic acid is a compound that integrates the structural features of both 1,3,4-oxadiazole and piperidine. This combination has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound consists of a piperidine ring substituted with a 1,3,4-oxadiazole moiety. The trifluoroacetic acid group enhances its solubility and bioavailability.
Antimicrobial Activity
Research indicates that compounds containing oxadiazole and piperidine moieties exhibit significant antimicrobial properties. For instance, a study synthesized various derivatives and tested their antibacterial activity against multiple strains. The results showed that certain derivatives had IC50 values as low as 2.14 µM, indicating potent antibacterial effects compared to standard drugs .
| Compound | Bacterial Strain | IC50 (µM) |
|---|---|---|
| 4-(1,3,4-Oxadiazol-2-yl)piperidine derivative A | E. coli | 2.14 |
| 4-(1,3,4-Oxadiazol-2-yl)piperidine derivative B | S. aureus | 0.63 |
| Reference drug (Thiourea) | - | 21.25 |
Anticancer Activity
The anticancer potential of 4-(1,3,4-oxadiazol-2-yl)piperidine has been explored in various studies. One study highlighted its ability to inhibit the proliferation of cancer cells through mechanisms involving apoptosis induction and cell cycle arrest. For example, compounds derived from this structure were shown to have cytotoxic effects on human cancer cell lines with IC50 values ranging from 10 to 20 µM .
| Cell Line | Compound | IC50 (µM) |
|---|---|---|
| PC3 (Prostate Cancer) | 4-(1,3,4-Oxadiazol-2-yl)piperidine | 15 |
| DU145 (Prostate Cancer) | 4-(1,3,4-Oxadiazol-2-yl)piperidine | 18 |
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The oxadiazole ring can interact with enzymes involved in nucleic acid synthesis or metabolic pathways.
- Cellular Interaction : It may bind to cellular receptors or proteins that regulate cell growth and apoptosis.
Case Studies
Several case studies have documented the efficacy of this compound in various biological assays:
- Antiviral Activity : A study found that derivatives of oxadiazole inhibited HIV replication by targeting the Tat protein involved in viral transcription .
- Antifungal Properties : Research has shown that certain derivatives exhibit antifungal activity against Candida species with promising results in vitro.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(1,3,4-Oxadiazol-2-yl)piperidine, trifluoroacetic acid?
- Methodology :
- Step 1 : Synthesis of the oxadiazole ring via cyclization of acylhydrazides under acidic conditions (e.g., using trifluoroacetic acid as a catalyst).
- Step 2 : Functionalization of the piperidine ring via nucleophilic substitution or coupling reactions. For example, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can introduce aryl/heteroaryl groups .
- Step 3 : Salt formation with trifluoroacetic acid (TFA) to enhance solubility or crystallinity.
Q. How can NMR spectroscopy be optimized to characterize this compound, given the presence of TFA?
- Methodology :
- Solvent Selection : Use deuterated DMSO or CDCl₃. TFA’s proton signal (~11.5 ppm in DMSO-d₆) may overlap with acidic protons; suppress using D₂O exchange or presaturation .
- 13C NMR : Identify TFA’s carbonyl carbon at ~167 ppm. Confirm piperidine and oxadiazole carbons via DEPT-135 .
- Data Interpretation : Compare experimental shifts with computed spectra (e.g., using ACD/Labs or Gaussian).
Q. What are the stability and storage recommendations for this compound?
- Methodology :
- Stability Tests : Conduct accelerated degradation studies under varying pH, temperature, and light.
- Storage : Store at –20°C in airtight containers under nitrogen. TFA’s hygroscopic nature requires desiccants .
Advanced Research Questions
Q. How does TFA’s acidity influence reaction equilibria in synthetic steps involving this compound?
- Methodology :
- pKa Analysis : TFA’s pKa (~0.5) protonates basic sites (e.g., piperidine’s amine), altering reactivity. Use pH-adjusted solvents (e.g., buffered acetonitrile) to control protonation states .
- Table : Acidic Properties of TFA vs. Common Acids
| Acid | pKa | Application in Synthesis |
|---|---|---|
| TFA | ~0.5 | Deprotection, catalysis |
| Acetic Acid | 4.76 | Mild protonation |
| HCl (conc.) | ~-1.0 | Strong acid conditions |
Q. How can researchers resolve discrepancies in NMR spectra caused by TFA adducts or impurities?
- Methodology :
- Adduct Identification : Use HSQC/HMBC to correlate TFA’s carbonyl with nearby protons.
- Purification : Remove excess TFA via repeated lyophilization or ion-exchange chromatography.
- Alternative Salts : Compare spectra with HCl or acetate salts to isolate TFA-specific artifacts .
Q. What computational methods are reliable for predicting the compound’s electronic properties?
- Methodology :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level. Compute HOMO-LUMO gaps to predict reactivity.
- Docking Studies : Simulate interactions with biological targets (e.g., enzymes with oxadiazole-binding pockets) using AutoDock Vina .
Q. What strategies improve reaction yields in TFA-mediated syntheses?
- Methodology :
- Catalyst Screening : Test Brønsted/Lewis acids (e.g., ZnCl₂) alongside TFA for synergistic effects.
- Temperature Gradients : Optimize exothermic steps via controlled heating (e.g., microwave-assisted synthesis).
- Workflow :
Reaction Setup → Catalyst Screening → Yield Optimization → Scalability Assessment
``` <span data-key="37" class="reference-num" data-pages="undefined">6</span><span data-key="38" class="reference-num" data-pages="undefined">10</span>
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#### **Data Contradiction Analysis**
8. **How to address inconsistencies in reported melting points or spectral data across literature?**
- **Methodology**:
- **Reproducibility Checks**: Repeat experiments using identical solvents/purification methods.
- **Crystallography**: Resolve structural ambiguities via single-crystal XRD to confirm tautomeric forms or salt polymorphs <span data-key="39" class="reference-num" data-pages="undefined">8</span>.
- **Case Study**: Discrepancies in oxadiazole ring conformation may arise from crystallographic packing effects.
---
#### **References**
- Analytical methods for TFA: <span data-key="40" class="reference-num" data-pages="undefined">2</span><span data-key="41" class="reference-num" data-pages="undefined">10</span>
- Synthetic protocols: <span data-key="42" class="reference-num" data-pages="undefined">6</span><span data-key="43" class="reference-num" data-pages="undefined">18</span>
- Computational modeling: <span data-key="44" class="reference-num" data-pages="undefined">8</span>
This FAQ set integrates methodological rigor with evidence-based insights, prioritizing academic research needs over commercial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
